molecular formula C34H35NO6 B5019292 2-Phenylethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5019292
M. Wt: 553.6 g/mol
InChI Key: UWMCGBAKKJNBSY-UHFFFAOYSA-N
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Description

2-Phenylethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydroquinoline derivatives typically involves multi-step reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Hexahydroquinoline derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Introduction of different functional groups at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, hexahydroquinoline derivatives are used as intermediates in the synthesis of more complex molecules. They are also studied for their unique structural properties.

Biology

Biologically, these compounds have shown potential as enzyme inhibitors, receptor agonists, and antagonists. They are often explored for their antimicrobial, antiviral, and anticancer activities.

Medicine

In medicinal chemistry, hexahydroquinoline derivatives are investigated for their potential as therapeutic agents. They have been studied for their efficacy in treating conditions such as hypertension, inflammation, and neurodegenerative diseases.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of hexahydroquinoline derivatives varies depending on their specific structure and target. Generally, they interact with molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Known for its antimalarial properties.

    Tetrahydroquinoline: Studied for its potential in treating neurological disorders.

    Isoquinoline: Explored for its anticancer activities.

Uniqueness

2-Phenylethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other hexahydroquinoline derivatives.

Properties

IUPAC Name

2-phenylethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO6/c1-21-30(34(37)41-16-15-22-11-7-5-8-12-22)31(25-19-28(38-2)33(40-4)29(20-25)39-3)32-26(35-21)17-24(18-27(32)36)23-13-9-6-10-14-23/h5-14,19-20,24,31,35H,15-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMCGBAKKJNBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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